Nvs-bet-1

BET Inhibitor Keratinocyte Plasticity Flow Cytometry

NVS-BET-1 is a potent, selective BET bromodomain inhibitor (CAS 1639115-52-8). It uniquely induces a sustained activated, migratory state in primary human keratinocytes after transient, low-dose exposure, outperforming JQ1 in specific activation markers. Essential for 'pulse-chase' wound healing assays and epigenetic studies, its high-resolution co-crystal structure with BRD4-BD1 (PDB: 6ZCI) supports rational drug design. With broad selectivity screening across 32 bromodomains, it serves as a reliable reference for functional BRD4 vs. BRD2/3 studies. • Sustained keratinocyte activation (CD44 upregulation) after compound washout. • Validated on-target activity with transcriptomic signature correlation to JQ1 (R²=0.95). • Structurally defined binding mode for medicinal chemistry optimization.

Molecular Formula C22H21ClN4O2
Molecular Weight 408.9 g/mol
Cat. No. B11933074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-bet-1
Molecular FormulaC22H21ClN4O2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CN(C1=O)C)N2C(C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H21ClN4O2/c1-12-10-17(11-25(3)21(12)28)26-19(14-4-6-15(23)7-5-14)18-13(2)24-27(16-8-9-16)20(18)22(26)29/h4-7,10-11,16,19H,8-9H2,1-3H3/t19-/m1/s1
InChIKeyPXGREUPWZAUELV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nvs-bet-1: A Selective BET Bromodomain Inhibitor for Keratinocyte Plasticity Research


NVS-BET-1 (CAS 1639115-52-8) is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are key epigenetic regulators of gene expression [1]. It is specifically identified as a small-molecule regulator of keratinocyte plasticity, promoting a sustained activated and migratory state in primary human keratinocytes after transient, low-dose exposure [2]. This property distinguishes it from other compounds and underpins its primary research application in wound healing and epidermal biology models [2].

Why BET Inhibitor Substitution is Not Advisable for Nvs-bet-1 Dependent Models


Substituting NVS-BET-1 with another BET inhibitor like JQ1 or NVS-BET-2 is not scientifically equivalent due to differences in selectivity profiles and functional outcomes. While gene expression changes induced by NVS-BET-1 and JQ1 are highly correlated (R²=0.95), indicating shared on-target effects, NVS-BET-1 demonstrates a more pronounced and sustained effect on specific keratinocyte activation markers such as CD44, even after compound washout [1]. This unique property of inducing a sustained migratory state following transient exposure is not a universal feature of the BET inhibitor class and is critical for experimental models focused on keratinocyte plasticity and re-epithelialization [2].

Quantitative Differentiation of Nvs-bet-1 from Key Comparators


Nvs-bet-1 vs. JQ1: Enhanced Induction of Keratinocyte Activation Marker CD44

In a direct head-to-head comparison using primary adult human keratinocytes, NVS-BET-1 induced a more statistically significant upregulation of the activation marker CD44 compared to JQ1 at the same concentrations. This indicates a potentially more potent effect on keratinocyte activation within the tested parameters. At 500 nM, NVS-BET-1 treatment resulted in a p-value of 0.0002, while JQ1 resulted in a p-value of 0.0019. At 1.5 µM, NVS-BET-1 showed a p-value of less than 0.0001, compared to 0.0008 for JQ1 [1].

BET Inhibitor Keratinocyte Plasticity Flow Cytometry

Nvs-bet-1 Transcriptional Profile: High Correlation with JQ1 Confirms On-Target Activity

A cross-study comparison of global gene expression changes in human keratinocytes reveals that NVS-BET-1 and JQ1 induce highly similar transcriptional responses. An 8-hour incubation with 125 nM of either compound resulted in a correlation coefficient of R² = 0.95 for log2 fold-changes in gene expression compared to DMSO control [1]. This high correlation confirms that NVS-BET-1 engages the BET bromodomain target pathway in a manner comparable to the well-characterized probe JQ1, validating its use as a reliable tool compound for studying BET-dependent transcription.

BET Inhibitor Transcriptomics Gene Expression

Sustained Functional Effect After Compound Washout

NVS-BET-1 induces a sustained increase in keratinocyte migration that persists even after the compound is removed from the culture medium. In a keratinocyte migration assay, cells were incubated with NVS-BET-1 for 12 hours, followed by a 96-hour period without compound. This transient exposure led to a statistically significant increase in cell number (as measured by WST-1 metabolic reagent) compared to control, with a p-value of 0.0018 at 10 µM [1]. This property is described as unique to this class of BET inhibitors and is not observed with continuous high-dose exposure [2].

BET Inhibitor Cell Migration Wound Healing

Structural Confirmation of BRD4-BD1 Target Engagement

The precise molecular interaction between NVS-BET-1 and its primary target, the first bromodomain of BRD4 (BRD4-BD1), has been resolved by X-ray crystallography. The co-crystal structure, deposited in the Protein Data Bank under accession code 6ZCI, provides atomic-level detail of the binding pose and key interactions [1]. This structural information serves as high-confidence supporting evidence for the compound's mechanism of action and can be used for structure-based drug design and the interpretation of structure-activity relationships.

BET Inhibitor BRD4 Crystallography

Optimal Research Applications for Nvs-bet-1 Based on Verified Differentiation


In Vitro Models of Keratinocyte Migration and Wound Healing

NVS-BET-1 is uniquely suited for in vitro wound healing assays due to its sustained functional effect after transient exposure. As shown by the increase in cell number 96 hours after compound washout, researchers can employ a 'pulse-chase' experimental design (12h treatment followed by monitoring in compound-free media) to study the long-term effects of BET inhibition on keratinocyte plasticity and re-epithelialization [1].

Epigenetic Profiling of Keratinocyte Activation Pathways

The high correlation of NVS-BET-1's transcriptomic signature with that of the well-characterized JQ1 (R²=0.95) confirms its on-target activity [2]. However, its more potent induction of markers like CD44 makes it a superior tool for specifically investigating the epigenetic regulation of keratinocyte activation pathways, allowing for a more robust and sensitive readout in assays like RNA-seq or ChIP-seq.

Structure-Activity Relationship (SAR) Studies for BRD4-BD1

The availability of the high-resolution co-crystal structure of NVS-BET-1 bound to BRD4-BD1 (PDB: 6ZCI) makes this compound an excellent reference ligand for medicinal chemistry efforts [3]. Researchers can use this structural data to guide the rational design of new BET inhibitors, compare binding modes, and understand the molecular basis for observed selectivity differences within the BET family.

Comparative Studies of BET Inhibitor Selectivity Profiles

NVS-BET-1 is an essential component for any study aimed at understanding the differential biology of BET bromodomains. Its defined selectivity profile, screened across a panel of 32 bromodomains at 1 µM [4], provides a known point of reference for comparing the functional outcomes of inhibiting different subsets of the bromodomain family. This is critical for dissecting the role of BRD4 versus BRD2/3 in complex biological processes.

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